

Technical Support Center: Selective LMP7 Inhibitors

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Compound of Interest		
Compound Name:	Lmp7-IN-2	
Cat. No.:	B12385913	Get Quote

A Note on **Lmp7-IN-2**: Information regarding a compound specifically named "**Lmp7-IN-2**" is not readily available in scientific literature. It is possible that this is a typographical error or a less common designation. This guide focuses on the well-characterized and widely used selective LMP7 inhibitor, ONX 0914 (also known as PR-957), as a representative compound to address common solubility, stability, and experimental challenges encountered with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is ONX 0914 (PR-957) and what is its mechanism of action?

ONX 0914 (PR-957) is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β 5i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is induced by inflammatory signals. By selectively inhibiting the chymotrypsin-like activity of LMP7, ONX 0914 can modulate immune responses.[1][2][3][4][5] This inhibition has been shown to block the production of pro-inflammatory cytokines such as IL-23, TNF- α , and IL-6.[1][2][3]

Q2: In which solvents can I dissolve ONX 0914?

ONX 0914 has good solubility in several common laboratory solvents. It is readily soluble in DMSO and Ethanol.[1][6] However, it is insoluble in water.[1][6] For in vivo studies, it can be formulated in aqueous solutions containing agents like sulfobutylether-β-cyclodextrin or a mix of DMSO, PEG300, and Tween 80.[7][8][9]



Q3: How should I store ONX 0914 powder and stock solutions?

For long-term stability, ONX 0914 powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year, or at -20°C for up to one month.[1][5]

Q4: What is the selectivity profile of ONX 0914?

ONX 0914 is significantly more selective for the LMP7 (β 5i) subunit of the immunoproteasome compared to the corresponding β 5c subunit of the constitutive proteasome.[1][2] It is reported to be 20- to 40-fold more selective for LMP7 over other proteasome subunits like β 5 or LMP2. [1][2] However, at higher concentrations, it can inhibit other proteasome subunits.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Compound Precipitation in Aqueous Buffer	ONX 0914 is insoluble in water.	Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.
Inconsistent Results in Cell- Based Assays	 Degradation of the compound due to improper storage. Cell line sensitivity. Variation in immunoproteasome expression. 	1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. [1][5] 2. Different cell lines may have varying sensitivity to ONX 0914.[11] Perform a doseresponse curve to determine the optimal concentration for your specific cell line. 3. The expression of immunoproteasome subunits can vary between cell types and can be induced by inflammatory stimuli like IFN-y. [11]
Low Efficacy in Animal Models	Poor bioavailability of the formulation. 2. Inadequate dosing or frequency.	1. For in vivo administration, use a well-established formulation such as 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) or a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][8][9] 2. The effective dose can vary



		depending on the animal model and disease state. Doses ranging from 2 to 10 mg/kg administered intravenously or subcutaneously have been reported.[1][4][7]
Unexpected Off-Target Effects	At higher concentrations, ONX 0914 can inhibit other proteasome subunits, which may lead to off-target effects.	Use the lowest effective concentration of ONX 0914 as determined by a doseresponse experiment to ensure maximal selectivity for LMP7.

Quantitative Data Summary

Solubility of ONX 0914

Solvent	Concentration	Notes
DMSO	≥29.03 mg/mL (≥50 mM)	Sonication may be required.[6] [8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol	≥69 mg/mL	-
Water	Insoluble	-
In vivo Formulation 1	2 mg/mL (3.44 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[8]
In vivo Formulation 2	Not specified	10% (w/v) sulfobutylether-β- cyclodextrin and 10 mM sodium citrate (pH 6).[7][9]

Stability of ONX 0914



Form	Storage Temperature	Duration
Powder	-20°C	3 years[1]
Stock Solution in Solvent	-80°C	1 year[1][5]
Stock Solution in Solvent	-20°C	1 month[1][5]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for Cytokine Inhibition

- Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.
- Compound Preparation: Prepare a stock solution of ONX 0914 in DMSO (e.g., 10 mM).
 Serially dilute the stock solution in culture media to achieve the desired final concentrations.
- Pre-treatment: Pre-treat the cells with varying concentrations of ONX 0914 (e.g., 10 nM to 1 μ M) for 2-4 hours.[12]
- Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., LPS for monocytes, anti-CD3/CD28 for T cells) to induce cytokine production.
- Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours).
- Analysis: Collect the cell supernatant and measure the levels of desired cytokines (e.g., IL-23, TNF-α, IL-6) using ELISA or a multiplex bead array.

Protocol 2: In Vivo Administration in a Mouse Model of Arthritis

- Animal Model: Utilize a standard mouse model of rheumatoid arthritis, such as collageninduced arthritis (CIA).
- Formulation Preparation: Prepare the ONX 0914 formulation for injection. For example, dissolve ONX 0914 in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and



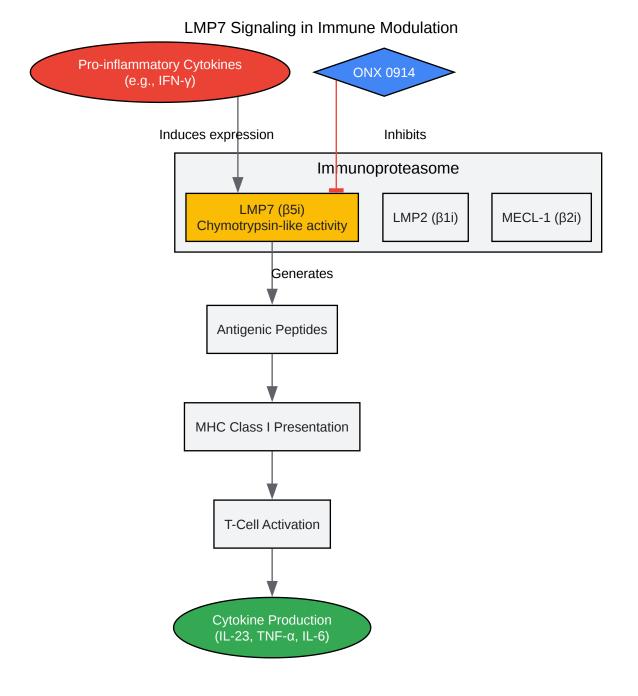


10 mM sodium citrate (pH 6).[7][9]

- Dosing and Administration: Administer ONX 0914 at a dose of 10 mg/kg via subcutaneous or intravenous injection.[1][7] The frequency of administration can be every other day or as determined by the specific experimental design.[13]
- Monitoring: Monitor the mice for signs of disease progression, such as paw swelling and clinical score.
- Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of cytokine levels, autoantibodies, and histological evaluation of joint inflammation.

Visualizations

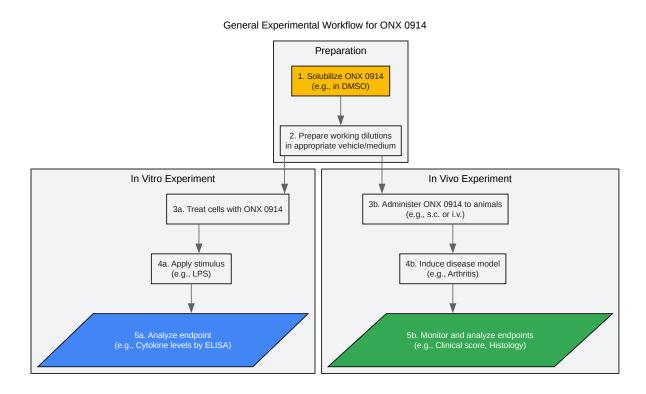




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Caption: Simplified signaling pathway of LMP7 inhibition by ONX 0914.





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Caption: General workflow for in vitro and in vivo experiments with ONX 0914.

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